

An In-depth Technical Guide to the Spectroscopic Data of Isooctyl Hydrogen Succinate

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Compound of Interest

Compound Name: *Isooctyl hydrogen succinate*

Cat. No.: *B15177637*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **isooctyl hydrogen succinate**. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on the chemical structure and established spectroscopic principles of analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **isooctyl hydrogen succinate**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~4.05	Triplet	2H	-O-CH ₂ -
~2.65	Triplet	2H	-C(O)-CH ₂ -
~2.60	Triplet	2H	-CH ₂ -C(O)O-
~1.60	Multiplet	1H	-CH(CH ₃) ₂
~1.25-1.40	Multiplet	8H	-(CH ₂) ₄ -
~0.85-0.90	Doublet & Triplet	6H	-CH(CH ₃) ₂ & terminal -CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~178	-COOH
~172	-C(O)O-
~65	-O-CH ₂ -
~38	-CH(CH ₃) ₂
~30	-(CH ₂) ₄ -
~29.5	-C(O)-CH ₂ -
~29	-CH ₂ -C(O)O-
~24	-(CH ₂) ₄ -
~23	-CH(CH ₃) ₂
~14	terminal -CH ₃
~11	terminal -CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2955, 2925, 2855	Strong	C-H stretch (Alkyl)
~1735	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1280	Medium	C-O stretch (Ester)
~1200	Medium	C-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
230	Low	[M] ⁺ (Molecular Ion)
115	High	[C ₈ H ₁₉ O] ⁺ or [C ₄ H ₅ O ₃] ⁺
101	Medium	[C ₄ H ₅ O ₃] ⁺
87	Medium	[C ₄ H ₇ O ₂] ⁺
57	High	[C ₄ H ₉] ⁺ (Butyl fragment)
43	High	[C ₃ H ₇] ⁺ (Propyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **isooctyl hydrogen succinate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
 - For ^1H NMR, acquire 16 scans with a relaxation delay of 1 second.
 - For ^{13}C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.
 - Use the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) as the internal reference.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts and multiplicities.
 - Determine the chemical shifts of the peaks in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat **isooctyl hydrogen succinate** directly onto the ATR crystal.
- Data Acquisition:
 - Record the IR spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.
 - Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.

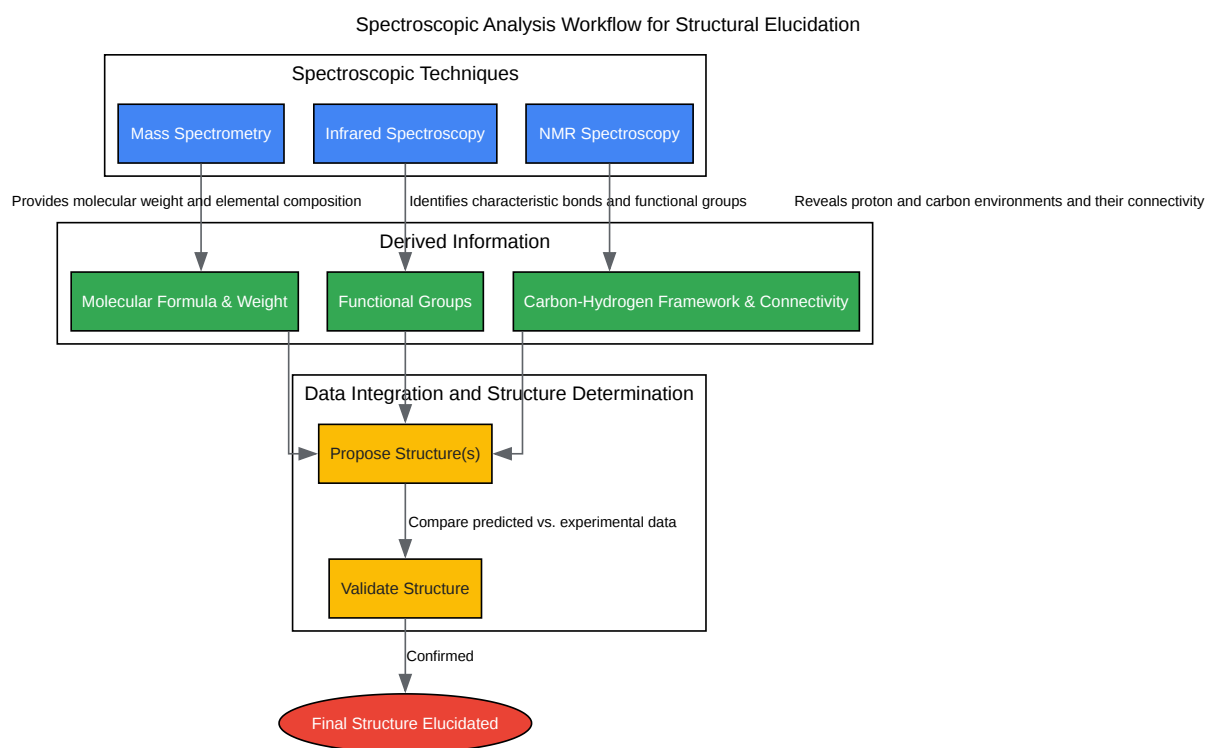
- Data Processing:
 - Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
 - Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **isooctyl hydrogen succinate** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for EI-MS).
 - For Electrospray Ionization (ESI), use a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
- Data Processing:
 - Identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M-H}]^-$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: Logical workflow for spectroscopic data analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and are intended for informational and guidance purposes only. Experimental verification is recommended for precise characterization.

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